molecular formula C14H19ClN2O3S B7554696 5-chloro-N-(1,1-dioxothian-4-yl)-2-(ethylamino)benzamide

5-chloro-N-(1,1-dioxothian-4-yl)-2-(ethylamino)benzamide

Cat. No. B7554696
M. Wt: 330.8 g/mol
InChI Key: MOBJBYJUFJPREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,1-dioxothian-4-yl)-2-(ethylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ECTA or ethylaminothiazoyl chloride amide.

Mechanism of Action

The mechanism of action of ECTA involves the inhibition of DNA synthesis and cell division. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. ECTA also inhibits the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
ECTA has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and viruses. Moreover, ECTA has been found to have a potential role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ECTA in lab experiments include its potent antitumor, antiviral, and antibacterial properties. Moreover, ECTA has been found to have a potential role in the treatment of neurodegenerative diseases. However, the limitations of using ECTA in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for the research on ECTA. One potential direction is to investigate the potential role of ECTA in the treatment of Alzheimer's disease. Another potential direction is to investigate the potential of ECTA as a chemotherapeutic agent. Moreover, further research is needed to investigate the toxicity and safety of ECTA in humans.

Synthesis Methods

The synthesis of ECTA is a complex process that involves several steps. The first step involves the reaction of 5-chloro-2-aminobenzamide with ethyl isothiocyanate. This reaction leads to the formation of 5-chloro-N-(ethylthiocarbamoyl)-2-aminobenzamide. The next step involves the reaction of the previously obtained compound with thionyl chloride, which leads to the formation of 5-chloro-N-(ethylthiocarbamoyl)thiazole-4-carboxamide. Finally, the reaction of the previous compound with N-chlorosuccinimide leads to the formation of ECTA.

Scientific Research Applications

ECTA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, ECTA has been found to have a potential role in the treatment of Alzheimer's disease.

properties

IUPAC Name

5-chloro-N-(1,1-dioxothian-4-yl)-2-(ethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-16-13-4-3-10(15)9-12(13)14(18)17-11-5-7-21(19,20)8-6-11/h3-4,9,11,16H,2,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBJBYJUFJPREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)NC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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